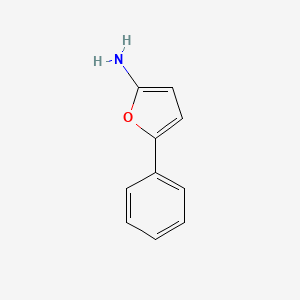

5-Phenylfuran-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1159819-45-0 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

5-phenylfuran-2-amine |

InChI |

InChI=1S/C10H9NO/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2 |

InChI Key |

ZZNXZGIKCNYQIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)N |

Origin of Product |

United States |

Foundational & Exploratory

5-Phenylfuran-2-amine: A Technical Guide for Researchers

Disclaimer: Direct experimental data for 5-phenylfuran-2-amine is scarce in publicly available literature, suggesting it is a novel or understudied compound. This guide, therefore, presents a theoretical overview of its predicted chemical properties, potential synthetic routes, and hypothetical biological activities based on the established chemistry of analogous 2-aminofuran and 5-arylfuran derivatives.

Introduction

This compound is a heterocyclic compound featuring a furan ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This unique combination of an aromatic amine and a substituted furan moiety suggests potential for diverse chemical reactivity and biological applications. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The introduction of a phenyl group can further modulate these properties, and the amine functionality provides a handle for further chemical modifications, making this compound an interesting target for medicinal chemistry and materials science.

Predicted Chemical and Physical Properties

The chemical and physical properties of this compound have been estimated based on the known properties of 2-aminofuran and other related structures.[6]

| Property | Predicted Value/Characteristic | Notes |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.19 g/mol | |

| Appearance | Expected to be a solid at room temperature. | Based on similar aromatic amines. |

| Melting Point | Predicted to be in the range of 100-150 °C. | Highly dependent on crystal packing. |

| Boiling Point | > 300 °C (with decomposition) | High due to aromaticity and potential for hydrogen bonding. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents like ethanol, acetone, and DMSO. | The amine group may provide some water solubility, while the phenyl and furan rings contribute to organic solvent solubility. |

| pKa (of the conjugate acid) | ~3-4 | The basicity of the amine is expected to be significantly lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic furan ring.[7][8] |

| Stability | Potentially unstable, particularly in acidic conditions or upon exposure to air and light. | 2-Aminofurans are known to be susceptible to ring-opening and polymerization, especially without electron-withdrawing groups.[9] |

Proposed Synthetic Pathways

Several synthetic routes can be envisioned for the preparation of this compound. A plausible approach involves the synthesis of a 5-phenyl-2-nitrofuran intermediate, followed by the reduction of the nitro group.

Synthesis of 5-Phenyl-2-nitrofuran

One common method for the synthesis of 5-aryl-2-substituted furans is through the arylation of a suitable furan precursor.[10][11] A potential pathway could involve the reaction of 2-nitrofuran with a phenyldiazonium salt.

Figure 1: Proposed synthetic pathway for this compound.

Reduction of 5-Phenyl-2-nitrofuran

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Experimental Protocol (Hypothetical):

-

Diazotization of Aniline: Aniline is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the phenyldiazonium chloride solution.

-

Gomberg-Bachmann Arylation: The freshly prepared phenyldiazonium salt solution is added to a solution of 2-nitrofuran in a suitable solvent (e.g., acetone or water) in the presence of a copper(I) salt catalyst. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

-

Workup and Purification of 5-Phenyl-2-nitrofuran: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Reduction of the Nitro Group: The purified 5-phenyl-2-nitrofuran is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is used to reduce the nitro group to the amine.[9]

-

Isolation and Purification of this compound: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.

Predicted Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-rich furan ring, the nucleophilic amine group, and the aromatic phenyl substituent.

-

Furan Ring: The furan ring is expected to be highly activated towards electrophilic substitution due to the electron-donating effects of both the oxygen heteroatom and the amino group.[12][13] Electrophilic attack is likely to occur at the 3- or 4-positions. The furan ring can also participate in Diels-Alder reactions, acting as a diene.[12]

-

Amine Group: The amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. However, its reactivity might be attenuated by the electron-withdrawing character of the furan ring's oxygen atom.

-

Stability Concerns: As with many 2-aminofurans, this compound may be prone to degradation. The presence of an electron-withdrawing phenyl group might offer some stabilization compared to unsubstituted 2-aminofuran.[9]

Spectroscopic Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl group protons. - Two doublets in the region δ 5.5-7.0 ppm for the furan ring protons. - A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. |

| ¹³C NMR | - Signals for the phenyl carbons, with the ipso-carbon appearing at a distinct chemical shift. - Four signals for the furan ring carbons, with the C2 and C5 carbons appearing at lower field due to substitution. |

| IR Spectroscopy | - N-H stretching vibrations in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic and furan rings around 3000-3100 cm⁻¹. - C=C stretching of the aromatic and furan rings in the 1500-1600 cm⁻¹ region. - C-O-C stretching of the furan ring around 1000-1200 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 159.19. - Fragmentation patterns involving the loss of HCN, CO, and cleavage of the phenyl group. |

Potential Biological Activities and Signaling Pathways

Derivatives of furan and benzofuran are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5] The structural motif of this compound is present in various pharmacologically active compounds. For instance, many kinase inhibitors feature substituted heterocyclic amine cores.

Based on the activities of structurally related molecules, this compound could potentially interact with various cellular signaling pathways. For example, it could act as an inhibitor of protein kinases involved in cell proliferation and survival, such as the MAPK or PI3K/Akt pathways.

Figure 2: Generalized kinase inhibition signaling pathway.

Conclusion

While direct experimental data is lacking, this technical guide provides a comprehensive theoretical framework for the chemical properties, synthesis, and potential applications of this compound. The predicted characteristics suggest a molecule with interesting reactivity and potential for biological activity. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the chemistry and therapeutic potential of this novel compound. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties of this compound.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. 2-Furanamine | C4H5NO | CID 185682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Furan - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

A Technical Guide to 5-phenylfuran-2-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-phenylfuran-2-amine is not a commercially available compound and does not have a registered CAS number, indicating a lack of extensive documentation in scientific literature. This guide provides a comprehensive overview based on established synthetic methodologies for analogous furan derivatives and serves as a foundational resource for its potential synthesis and study.

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a phenyl group and an amine functionality to the furan scaffold, as in this compound, presents a promising avenue for the development of novel therapeutic agents. This document outlines a proposed synthetic pathway for this compound, details the experimental procedures for key transformations, and discusses the potential biological significance of this compound class.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process, commencing with the synthesis of the key intermediate, 5-phenyl-2-furaldehyde, followed by its conversion to the target amine via reductive amination.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Physicochemical Data of Key Compounds

Quantitative data for the target compound is unavailable. The following tables summarize the known properties of the precursor and a related, non-phenylated furan amine.

Table 1: Physicochemical Properties of 5-phenyl-2-furaldehyde

| Property | Value |

| CAS Number | 13803-39-9 |

| Molecular Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| Appearance | Yellow solid |

| Melting Point | 184-185°C |

Table 2: Physicochemical Properties of 2-Furanmethanamine (Furfurylamine)

| Property | Value |

| CAS Number | 617-89-0[2] |

| Molecular Formula | C₅H₇NO[2] |

| Molecular Weight | 97.12 g/mol [2] |

| Boiling Point | 145 °C |

| Density | 1.055 g/mL |

Experimental Protocols

This procedure is adapted from a general method for the synthesis of 5-aryl-2-furaldehydes.

Reaction Scheme:

Materials:

-

5-Bromothiophene-2-carbaldehyde (5 mmol)

-

5-Formylfuran-2-boronic acid (6 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

Procedure:

-

To a reaction vessel, add 5-bromothiophene-2-carbaldehyde (5 mmol), 5-formylfuran-2-boronic acid (6 mmol), and anhydrous potassium carbonate.

-

Add 1,4-dioxane as the solvent, followed by the palladium catalyst.

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-phenyl-2-furaldehyde.

Expected Yield: 78% (based on a similar synthesis of 5-(5-formyl-2-thienyl)-2-furaldehyde).[3]

This protocol is based on the reductive amination of furanic aldehydes using a heterogeneous catalyst.[4]

Reaction Scheme:

Materials:

-

5-phenyl-2-furaldehyde (1 mmol)

-

Aqueous Ammonia (NH₃)

-

Ni₆AlOₓ catalyst

-

Deionized Water

-

Hydrogen gas (H₂)

Procedure:

-

In a high-pressure reactor, dissolve 5-phenyl-2-furaldehyde (1 mmol) in deionized water.

-

Add the Ni₆AlOₓ catalyst and an excess of aqueous ammonia.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 1 bar and heat to 100°C.

-

Maintain stirring for 6 hours.

-

After cooling, carefully vent the reactor and filter the catalyst.

-

Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts and concentrate to obtain the crude product.

-

Purify by column chromatography or distillation under reduced pressure.

Expected Yield: High yields (in the range of 81-99%) have been reported for the reductive amination of various furanic and aromatic aldehydes under these conditions.[4]

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound, the furan nucleus is a common scaffold in a variety of biologically active compounds. Derivatives of 5-phenyl-2-furaldehyde have been investigated for their antimicrobial and antitumor activities.[1] Furthermore, aminofuran derivatives are being explored for their potential as antibacterial and antifungal agents. The combination of the phenyl and amino groups on the furan ring in this compound makes it an attractive candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for this compound is not available. However, based on the analysis of similar compounds, the following characteristic signals can be anticipated:

-

¹H NMR: Aromatic protons of the phenyl group, furan ring protons, a singlet for the aldehyde proton (in the precursor), and signals corresponding to the amine protons.

-

¹³C NMR: Signals for the carbon atoms of the furan and phenyl rings, with a characteristic downfield signal for the carbonyl carbon of the aldehyde in the precursor.[5]

-

IR Spectroscopy: Characteristic bands for N-H stretching of the amine, C-N stretching, and vibrations associated with the aromatic and furan rings. The precursor would show a strong C=O stretching band for the aldehyde.[6]

Logical Relationship of Synthetic Steps

Caption: Logical flow from starting materials to the final product.

This technical guide provides a theoretical framework for the synthesis and study of this compound. Researchers and drug development professionals can use this information as a starting point for their investigations into this novel compound and its potential therapeutic applications. Further experimental work is required to confirm the proposed synthetic routes and to fully characterize the physicochemical and biological properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Furanmethanamine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Discovery of Novel Furan-2-Amine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, with furan-containing molecules exhibiting a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] Among these, furan-2-amine derivatives have emerged as a particularly promising class of compounds, serving as key building blocks in the synthesis of novel therapeutic agents. Their unique structural and electronic properties allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the discovery of novel furan-2-amine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Synthesis of Novel Furan-2-Amine Derivatives

The synthesis of furan-2-amine derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the furan ring from acyclic precursors, followed by the introduction or modification of the amine functionality.

General Synthetic Protocol: Synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine

A versatile precursor for a range of biologically active molecules is 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine. Its synthesis is a multi-step process beginning with the formation of 2-acetylbenzofuran.

Step 1: Synthesis of 2-Acetylbenzofuran

Salicylaldehyde is reacted with chloroacetone in the presence of anhydrous potassium carbonate to yield 2-acetylbenzofuran.

Step 2: Synthesis of 2-Bromoacetylbenzofuran

The 2-acetylbenzofuran is then brominated using bromine in acetic acid to produce 2-bromoacetylbenzofuran.[2]

Step 3: Synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine

Finally, the 2-bromoacetylbenzofuran is cyclized with urea in ethanol to afford the target compound, 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine.[2] This intermediate can then be further functionalized by reacting it with various aromatic aldehydes to generate a library of Schiff bases with diverse substitution patterns.[2]

Biological Evaluation of Novel Furan-2-Amine Derivatives

Novel furan-2-amine derivatives are frequently screened for their potential as anticancer and antimicrobial agents. In vitro assays are typically the first step in evaluating their biological activity.

Anticancer Activity

The cytotoxic effects of novel furan-2-amine derivatives are commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: In Vitro Anticancer Activity of Novel Furan Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Furan Derivative 1 | HeLa | 0.08 | [3] |

| Furan Derivative 4 | HeLa | 8.79 | [3] |

| Furan Derivative 17 | HeLa | 5.62 | [3] |

| Furan Derivative 20 | HeLa | 3.45 | [3] |

| Furan Derivative 21 | HeLa | 2.11 | [3] |

| Furan Derivative 24 | HeLa | 0.15 | [3] |

| Furan Derivative 24 | SW620 | 12.34 | [3] |

| Furan Derivative 26 | SW620 | 9.87 | [3] |

| Furan Derivative 32 | SW620 | 15.67 | [3] |

| Furan Derivative 35 | SW620 | 21.09 | [3] |

| Pyridine carbohydrazide 4 | MCF-7 | 4.06 | [4] |

| N-phenyl triazinone 7 | MCF-7 | 2.96 | [4] |

Antimicrobial Activity

The antimicrobial potential of these derivatives is evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is determined to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

| Compound | Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| 4a | S. aureus | 15 | 160.3 | [5] |

| 4b | S. aureus | 16 | 155.8 | [5] |

| 4c | S. aureus | 14 | 175.2 | [5] |

| 4d | S. aureus | 17 | 150.7 | [5] |

| 4a | E. coli | 12 | 210.5 | [5] |

| 4b | E. coli | 13 | 198.4 | [5] |

| 4c | E. coli | 11 | 225.1 | [5] |

| 4d | E. coli | 14 | 180.9 | [5] |

| 4a | C. albicans | 18 | 140.6 | [5] |

| 4b | C. albicans | 19 | 135.2 | [5] |

| 4c | C. albicans | 17 | 148.3 | [5] |

| 4d | C. albicans | 20 | 130.1 | [5] |

Experimental Protocols

Synthesis of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine Derivatives (General Procedure)

-

Preparation of 2-Bromoacetylbenzofuran: To a solution of 2-acetylbenzofuran (0.075 mol) in 100 mL of acetic acid, a solution of bromine (0.075 mol) in 100 mL of acetic acid is added dropwise with stirring. The mixture is stirred for an additional 45 minutes and then allowed to stand for 30 minutes. The reaction mixture is poured into crushed ice, and the resulting solid is collected by filtration and recrystallized from ethanol.[2]

-

Preparation of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine: A solution of 2-bromoacetylbenzofuran (0.05 mol) and urea (0.05 mol) in 250 mL of ethanol is refluxed for 2 hours. The reaction mixture is cooled, poured into cold water, and neutralized with a 5% aqueous sodium acetate solution. The solid product is collected and recrystallized from ethanol.[2]

-

Preparation of Schiff Bases: To a solution of 4-(1-benzofuran-2-yl)-1,3-oxazole-2-amine (1 g) in 20 mL of absolute ethanol, an equimolar amount of the desired aromatic aldehyde is added. The mixture is refluxed for 7-8 hours. The reaction mixture is then cooled and poured into ice-cold water. The precipitated solid is filtered, dried, and recrystallized from ethanol.[2]

In Vitro Cytotoxicity Assay (CCK-8 Assay)

-

Human tumor cell lines (e.g., HeLa, SW620) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the synthesized furan derivatives and incubated for another 48 hours.

-

After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.[3]

Western Blot Analysis

-

HeLa or SW620 cells are treated with the test compounds for a specified time.

-

The cells are then lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PTEN, PI3K, Akt, β-catenin).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system.[3]

Signaling Pathways and Mechanisms of Action

Several studies have indicated that furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt and Wnt/β-catenin Signaling Pathways

Some novel furan derivatives have been shown to exhibit their antiproliferative activity by promoting the activity of the tumor suppressor PTEN.[3] PTEN negatively regulates the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation. By activating PTEN, these compounds can suppress the PI3K/Akt pathway, leading to decreased cancer cell growth. Furthermore, these compounds may also inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3]

References

In-depth Technical Guide: Biological Activity of 5-Phenylfuran-2-amine and its Derivatives

Disclaimer: Direct scientific literature extensively detailing the biological activity of the specific compound 5-phenylfuran-2-amine is notably scarce. This guide, therefore, provides an in-depth overview of the biological activities observed in derivatives containing the this compound scaffold and related furan-based compounds. The activities described herein are not directly attributable to this compound itself but rather to the more complex molecules of which it is a part. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The furan ring is a versatile heterocyclic scaffold that is a constituent of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it a valuable building block in medicinal chemistry, contributing to a wide range of pharmacological activities including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1] This guide focuses on the known biological activities of compounds derived from or closely related to this compound.

Biological Activities of Furan Derivatives

While specific data for this compound is limited, the broader class of furan-containing molecules has been extensively studied. These investigations provide insights into the potential pharmacological profile of compounds incorporating the this compound core.

Antimicrobial Activity

The furan nucleus is a common feature in many antimicrobial agents.[1] Derivatives incorporating a furan moiety have demonstrated activity against a spectrum of bacterial and fungal pathogens. For instance, certain furan derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.[3][4] The antimicrobial action is often associated with the ability of the furan ring, particularly when substituted with groups like a nitro group, to generate reactive oxygen species that can damage cellular components of microorganisms.

Anticancer Activity

Several studies have highlighted the potential of furan-containing compounds as anticancer agents. Derivatives of 4-thiazolidinone containing a 5-nitrofuran moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] These compounds have been shown to induce apoptosis, disrupt the mitochondrial membrane potential, and increase the generation of reactive oxygen species in cancer cells.[5]

Experimental Protocols

Detailed experimental methodologies for the synthesis and biological evaluation of furan derivatives are crucial for reproducible research. Below is a generalized workflow representing the common steps involved in such studies.

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Signaling Pathways

The precise signaling pathways modulated by this compound are not defined due to the lack of specific research. However, based on the activities of related furan derivatives, several pathways could be implicated. For example, in the context of anticancer activity, furan-containing compounds might influence pathways related to apoptosis, cell cycle regulation, and oxidative stress.

The following diagram illustrates a hypothetical signaling pathway for apoptosis induction, a common mechanism for anticancer agents.

Caption: A simplified diagram of a potential intrinsic apoptosis pathway initiated by a bioactive compound.

Conclusion

While this compound itself remains an understudied molecule, the broader family of furan derivatives demonstrates significant and varied biological activities. The furan scaffold is a promising starting point for the development of new therapeutic agents. Future research is warranted to synthesize and evaluate a library of this compound derivatives to elucidate their specific biological activities, mechanisms of action, and potential for drug development. The lack of data on the parent compound highlights a gap in the current scientific literature and presents an opportunity for further investigation.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Potential Mechanisms of Action of 5-Phenylfuran-2-amine: A Technical Guide

Disclaimer: Direct experimental data on the mechanism of action of 5-phenylfuran-2-amine is not currently available in the public domain. This guide, therefore, presents potential mechanisms of action based on the biological activities of structurally related compounds containing the phenylfuran or aminofuran scaffold. The information herein is intended to provide a foundation for future research and drug development efforts.

Introduction

This compound is a heterocyclic compound featuring a furan ring substituted with a phenyl group and an amine group. While its specific biological targets and signaling pathways have not been elucidated, the constituent chemical moieties suggest a range of potential pharmacological activities. The phenylfuran core is a recognized scaffold in medicinal chemistry, and the presence of a primary amine group provides a site for key interactions with biological macromolecules. This document summarizes the known biological effects of analogous compounds to hypothesize the potential mechanisms of action for this compound and provides a framework for its experimental investigation.

Potential Pharmacological Activities and Mechanisms

Based on the activities of structurally similar molecules, this compound may exhibit one or more of the following pharmacological effects:

Antimicrobial and Antifungal Activity

The furan nucleus is a component of many compounds with established antimicrobial and antifungal properties.[1][2][3][4][5]

Potential Mechanism: The mechanism of antimicrobial action for furan derivatives can vary. Some derivatives are known to disrupt microbial cell membranes, leading to leakage of intracellular contents and cell death.[1] Others may act by inhibiting essential microbial enzymes. For instance, nitrofurantoin, a furan derivative, is activated by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.

Table 1: Antimicrobial and Antifungal Activities of Phenylfuran Analogs

| Compound/Analog | Activity | Organism(s) | Reported IC50/MIC |

| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Antifungal | Aspergillus fumigatus | 1.34 µg/mL |

| 2-Phenylfuran derivatives | Antimicrobial | General | Not specified |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Not specified |

Anticancer Activity

The phenylfuran scaffold has been investigated for its potential in cancer therapy, particularly in overcoming multidrug resistance.[1][6][7][8]

Potential Mechanism: A key mechanism identified for some phenylfuran derivatives is the inhibition of P-glycoprotein (P-gp), a drug efflux pump that is overexpressed in many cancer cells and contributes to multidrug resistance.[6][7][8] By inhibiting P-gp, these compounds can increase the intracellular concentration of co-administered chemotherapeutic agents. Additionally, some furan-containing compounds have been shown to inhibit other cancer-related enzymes, such as Escherichia coli β-glucuronidase, which is implicated in drug-induced gastrointestinal toxicity.[9]

Table 2: Anticancer and Related Activities of Phenylfuran Analogs

| Compound/Analog | Activity | Target/Mechanism | Cell Line/Organism | Reported IC50 |

| Phenylfuran-bisamide derivatives | P-gp inhibitor | P-glycoprotein (P-gp) | MCF-7/ADR | Not specified |

| 5-phenyl-2-furan derivatives with 1,3-thiazole moiety | E. coli β-glucuronidase inhibitor | Escherichia coli β-glucuronidase (EcGUS) | Escherichia coli | 0.25 µM to 2.13 µM |

| 2-Phenylfuran derivatives | Anticancer | Induction of apoptosis | Not specified | Not specified |

Central Nervous System (CNS) Activity

Benzofuran derivatives, which share the furan core, have been associated with CNS-related activities.[10]

Potential Mechanism: The structural similarity of the amine group to endogenous neurotransmitters suggests that this compound could potentially interact with neurotransmitter receptors or transporters. For example, some aminobenzofurans exhibit antiarrhythmic activity, while others, like 5-(2'-aminopropyl)-2,3-dihydrobenzofuran (5-APDB), are known CNS stimulants.[10] The precise molecular targets for these activities are often complex and can involve multiple receptor systems.

Anti-inflammatory Activity

Furan derivatives have demonstrated anti-inflammatory properties in various studies.[2][4][5][11]

Potential Mechanism: The anti-inflammatory effects of furan derivatives may be mediated through the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX). Some furan-containing compounds have been shown to possess antioxidant properties, which can also contribute to reducing inflammation by scavenging reactive oxygen species.

Proposed Experimental Protocols for Elucidating the Mechanism of Action

To determine the actual mechanism of action of this compound, a systematic experimental approach is required.

General Cytotoxicity and Bioactivity Screening

-

Protocol:

-

Cell Viability Assays: Utilize a panel of human cell lines (e.g., cancer cell lines, normal cell lines) to assess the general cytotoxicity of this compound. Assays such as MTT, XTT, or CellTiter-Glo can be employed.

-

Antimicrobial Screening: Test the compound against a panel of pathogenic bacteria and fungi using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

-

Enzyme Inhibition Assays: Screen the compound against a panel of relevant enzymes, such as COX-1/COX-2, P-glycoprotein ATPase activity, and various kinases, to identify potential molecular targets.

-

Target Identification and Validation

-

Protocol:

-

Affinity Chromatography: Synthesize a derivative of this compound that can be immobilized on a solid support. Use this to perform affinity chromatography with cell lysates to pull down potential protein targets.

-

Thermal Shift Assay (TSA): Assess the binding of this compound to purified candidate proteins by measuring changes in their thermal stability.

-

Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the interaction between the compound and its validated target protein.

-

Pathway Analysis

-

Protocol:

-

Western Blotting: Treat cells with this compound and analyze the phosphorylation status and expression levels of key proteins in suspected signaling pathways (e.g., NF-κB, MAPK pathways for inflammation; apoptosis-related proteins like caspases and Bcl-2 family members for anticancer effects).

-

Reporter Gene Assays: Use cell lines with reporter constructs (e.g., NF-κB-luciferase) to monitor the activity of specific signaling pathways upon treatment with the compound.

-

Visualizations

Signaling Pathways

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Caption: P-gp inhibition for overcoming multidrug resistance.

Experimental Workflows

Caption: Workflow for identifying protein targets of this compound.

Conclusion

While the precise mechanism of action for this compound remains to be determined, the existing literature on analogous compounds provides a strong basis for directed research. The phenylfuran scaffold is a versatile platform for the development of agents with antimicrobial, anticancer, and anti-inflammatory properties. The proposed experimental workflows offer a systematic approach to unraveling the specific biological activities and molecular targets of this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. 2-Phenylfuran | 17113-33-6 | Benchchem [benchchem.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery-of-2-5-disubstituted-furan-derivatives-featuring-a-benzamide-motif-for-overcoming-p-glycoprotein-mediated-multidrug-resistance-in-mcf-7-adr-cell - Ask this paper | Bohrium [bohrium.com]

- 9. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Phenylfuran-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-phenylfuran-2-amine. In the absence of specific peer-reviewed data for this compound, this document compiles predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also outlines detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) data. This guide is intended to serve as a valuable resource for the characterization of this compound and related novel chemical entities in a research and drug development context.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous structures, including 2-aminofurans, 5-phenylfurans, and primary aromatic amines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 2H | Phenyl H (ortho) |

| ~ 7.3 - 7.5 | m | 3H | Phenyl H (meta, para) |

| ~ 6.5 - 6.7 | d | 1H | Furan H |

| ~ 5.5 - 5.7 | d | 1H | Furan H |

| ~ 3.5 - 4.5 | br s | 2H | -NH₂ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants for furan protons are expected to be in the range of 2-4 Hz.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | Furan C-NH₂ |

| ~ 145 - 150 | Furan C-Ph |

| ~ 130 - 135 | Phenyl C (ipso) |

| ~ 128 - 130 | Phenyl CH (para) |

| ~ 125 - 128 | Phenyl CH (meta) |

| ~ 120 - 125 | Phenyl CH (ortho) |

| ~ 110 - 115 | Furan CH |

| ~ 95 - 100 | Furan CH |

Table 3: Predicted IR Spectroscopy Data (Solid State, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (Doublet) | N-H asymmetric & symmetric stretching[1][2][3][4] |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Medium to Strong | N-H bending (scissoring)[1][2] |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretching[1][2] |

| ~ 1015 | Medium to Strong | Furan ring breathing |

| 910 - 665 | Broad, Strong | N-H wagging[1][2] |

| 760 & 690 | Strong | Phenyl C-H out-of-plane bending (monosubstituted) |

Table 4: Predicted UV-Vis Spectroscopy Data (Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~ 280 - 300 | > 10,000 | π → π* |

Note: The extended conjugation between the furan and phenyl rings is expected to result in a strong absorption band in this region.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 143 | Medium | [M - CO]⁺ |

| 115 | Medium | [M - CO - HCN]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

-

Assign the peaks to the corresponding nuclei in the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [5]

-

Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[5]

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.[5]

-

Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[5]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the observed absorption bands with specific functional groups in the molecule.[1][2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) at a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to prepare a series of solutions of known concentrations that will result in an absorbance reading between 0.1 and 1.0.

-

Use quartz cuvettes for the analysis, as glass or plastic will absorb in the UV region.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline spectrum.

-

Replace the blank with the cuvette containing the sample solution.

-

Scan the sample across the appropriate wavelength range (e.g., 200-400 nm for this compound).

-

-

Data Processing:

-

The software will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from the absorbance (A), concentration (c), and path length (l).

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively non-polar molecules and will likely produce significant fragmentation, which is useful for structural elucidation. Atmospheric Pressure Chemical Ionization (APCI) is another suitable option for this type of compound.[6]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways that are consistent with the observed peaks and the structure of the molecule.

-

For high-resolution mass spectrometry (HRMS), determine the exact mass of the molecular ion to confirm the elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of 5-Phenylfuran-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-phenylfuran-2-amine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthesis methods, this document focuses on multi-step pathways involving key intermediates such as 5-phenyl-2-furoic acid and 5-phenylfuran-2-carboxamide. The guide details plausible reaction mechanisms, experimental protocols, and quantitative data to facilitate the practical application of these synthetic strategies.

Introduction

The furan scaffold is a prominent feature in a wide array of biologically active compounds and functional materials. The introduction of an amino group at the 2-position and a phenyl group at the 5-position of the furan ring yields this compound, a molecule with significant potential for further chemical exploration. Its structural motifs are of considerable interest to researchers engaged in the discovery of novel therapeutic agents and the development of advanced organic materials. This guide aims to provide a thorough literature review of the most viable synthetic approaches to this compound.

Core Synthetic Strategies

The synthesis of this compound is not straightforward and typically involves the transformation of a more readily accessible precursor. The most promising synthetic strategies detailed in the literature involve the Hofmann and Curtius rearrangements of a 5-phenylfuran-2-carboxamide and a 5-phenylfuran-2-carbonyl azide, respectively. An alternative, though less detailed, approach involves the nitration of 2-phenylfuran followed by reduction.

The general synthetic workflow can be visualized as follows:

Figure 1: General synthetic pathways to this compound.

Synthesis of Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of key precursors. This section details the synthesis of 5-phenyl-2-furoic acid and its corresponding carboxamide.

Synthesis of 5-Phenyl-2-furoic Acid

5-Phenyl-2-furoic acid is a crucial intermediate that can be prepared from commercially available starting materials. One common route is the oxidation of 5-phenyl-2-furaldehyde.

Experimental Protocol: Oxidation of 5-Phenyl-2-furaldehyde

While a specific protocol for the oxidation of 5-phenyl-2-furaldehyde is not extensively detailed, a general method for the oxidation of furan-2-carbaldehydes can be adapted.

-

Reagents: 5-phenyl-2-furaldehyde, an oxidizing agent (e.g., potassium permanganate (KMnO₄), silver(I) oxide (Ag₂O), or a mild oxidant like sodium chlorite (NaClO₂)), a suitable solvent (e.g., acetone, water, or a mixed solvent system), and an acid for workup (e.g., hydrochloric acid (HCl)).

-

Procedure:

-

Dissolve 5-phenyl-2-furaldehyde in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent portion-wise while monitoring the reaction temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Upon completion, quench the reaction (e.g., with sodium sulfite if using KMnO₄).

-

Filter the reaction mixture to remove any solid byproducts.

-

Acidify the filtrate with HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-phenyl-2-furoic acid.

-

Quantitative Data for Furan Carboxylic Acid Synthesis (Analogous Reactions)

| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Furfural | KMnO₄ | Acetone/Water | 0 to RT | 2-4 | 75-85 |

| 5-Bromofurfural | Ag₂O | Ethanol/Water | Reflux | 6 | ~90 |

Synthesis of 5-Phenylfuran-2-carboxamide

The carboxamide can be synthesized from the corresponding carboxylic acid. A common method involves the activation of the carboxylic acid followed by reaction with ammonia.

Experimental Protocol: Amidation of 5-Phenyl-2-furoic Acid

This protocol is adapted from the general synthesis of furan-2-carboxamides.[1]

-

Reagents: 5-Phenyl-2-furoic acid, a coupling agent (e.g., 1,1'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂)), a solvent (e.g., tetrahydrofuran (THF)), and an ammonia source (e.g., aqueous ammonia or ammonia gas).

-

Procedure:

-

Dissolve 5-phenyl-2-furoic acid in THF in a round-bottom flask.

-

Add the coupling agent (e.g., CDI) and stir the mixture at 45°C for 1-2 hours to form the activated intermediate.

-

Cool the reaction mixture and slowly add the ammonia source.

-

Stir the reaction at room temperature for several hours or until completion.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-phenylfuran-2-carboxamide.

-

Rearrangement Reactions for the Synthesis of this compound

The key step in the proposed synthetic routes is the conversion of the C2 functional group into an amine via a rearrangement reaction. Both the Hofmann and Curtius rearrangements are suitable for this transformation.

Hofmann Rearrangement of 5-Phenylfuran-2-carboxamide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[2][3][4] The reaction proceeds through an isocyanate intermediate which is then hydrolyzed to the amine.

Figure 2: Hofmann rearrangement pathway for this compound synthesis.

Experimental Protocol: Hofmann Rearrangement

A general procedure for the Hofmann rearrangement is as follows:

-

Reagents: 5-Phenylfuran-2-carboxamide, bromine (Br₂), sodium hydroxide (NaOH), and a suitable solvent (e.g., water or a mixture of water and an organic solvent).

-

Procedure:

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Add the 5-phenylfuran-2-carboxamide to the hypobromite solution.

-

Gently warm the reaction mixture. The progress of the reaction can be monitored by the disappearance of the amide.

-

Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by chromatography or distillation.

-

Curtius Rearrangement of 5-Phenyl-2-carbonyl Azide

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to the amine.[5]

Figure 3: Curtius rearrangement pathway for this compound synthesis.

Experimental Protocol: Curtius Rearrangement

This is a two-step process starting from the carboxylic acid.

-

Step 1: Formation of 5-Phenyl-2-carbonyl Azide

-

Reagents: 5-Phenyl-2-furoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), a solvent (e.g., dichloromethane (DCM) or toluene), and sodium azide (NaN₃).

-

Procedure:

-

Convert the carboxylic acid to the acid chloride by refluxing with thionyl chloride or reacting with oxalyl chloride in DCM.

-

Remove the excess reagent under reduced pressure.

-

Dissolve the crude acid chloride in a suitable solvent (e.g., acetone or DCM).

-

Carefully add a solution of sodium azide in water, keeping the temperature low.

-

Stir the reaction for a few hours, then extract the acyl azide with an organic solvent.

-

Carefully concentrate the organic layer to obtain the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

-

-

-

Step 2: Rearrangement and Hydrolysis

-

Reagents: 5-Phenyl-2-carbonyl azide, an inert solvent (e.g., toluene or benzene), and an aqueous acid or base for hydrolysis.

-

Procedure:

-

Dissolve the acyl azide in an inert solvent.

-

Heat the solution to induce the rearrangement to the isocyanate. The reaction is typically accompanied by the evolution of nitrogen gas.

-

After the rearrangement is complete, add an aqueous acid or base to the reaction mixture to hydrolyze the isocyanate.

-

Reflux the mixture until the hydrolysis is complete.

-

Cool the reaction and work up as described for the Hofmann rearrangement to isolate this compound.

-

-

Alternative Synthetic Route: Nitration and Reduction

An alternative pathway involves the nitration of 2-phenylfuran to introduce a nitro group at the 2-position, followed by reduction to the amine.

Experimental Protocol: Nitration of 2-Phenylfuran

-

Reagents: 2-Phenylfuran, a nitrating agent (e.g., nitric acid (HNO₃) in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄)), and a solvent (e.g., acetic anhydride or an inert solvent like DCM).

-

Procedure:

-

Dissolve 2-phenylfuran in the chosen solvent and cool the mixture.

-

Slowly add the nitrating agent while maintaining a low temperature.

-

Stir the reaction until completion.

-

Pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate to yield 5-phenyl-2-nitrofuran.

-

Experimental Protocol: Reduction of 5-Phenyl-2-nitrofuran

-

Reagents: 5-Phenyl-2-nitrofuran, a reducing agent (e.g., tin(II) chloride (SnCl₂) in HCl, iron (Fe) in acetic acid, or catalytic hydrogenation with H₂ over Pd/C), and a suitable solvent.

-

Procedure (using SnCl₂):

-

Suspend 5-phenyl-2-nitrofuran in concentrated HCl.

-

Add a solution of SnCl₂ in concentrated HCl portion-wise.

-

Heat the reaction mixture if necessary to drive the reaction to completion.

-

Cool the mixture and basify with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.

-

Extract the amine with an organic solvent.

-

Purify the product as previously described.

-

Data Presentation

Table 1: Summary of Proposed Synthetic Reactions

| Reaction | Starting Material | Key Reagents | Intermediate | Product |

| Oxidation | 5-Phenyl-2-furaldehyde | KMnO₄ or Ag₂O | - | 5-Phenyl-2-furoic Acid |

| Amidation | 5-Phenyl-2-furoic Acid | CDI, NH₃ | Activated ester | 5-Phenylfuran-2-carboxamide |

| Hofmann Rearrangement | 5-Phenylfuran-2-carboxamide | Br₂, NaOH | Isocyanate | This compound |

| Curtius Rearrangement | 5-Phenyl-2-furoic Acid | SOCl₂, NaN₃, Heat | Acyl azide, Isocyanate | This compound |

| Nitration | 2-Phenylfuran | HNO₃/Ac₂O | - | 5-Phenyl-2-nitrofuran |

| Reduction | 5-Phenyl-2-nitrofuran | SnCl₂/HCl or H₂/Pd-C | - | This compound |

Spectroscopic Data

-

¹H NMR:

-

Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm).

-

Furan ring protons (two doublets, ~6.0-7.0 ppm).

-

Amine protons (broad singlet, variable chemical shift, will exchange with D₂O).

-

-

¹³C NMR:

-

Signals for the furan and phenyl carbons in the aromatic region (~100-160 ppm).

-

-

IR Spectroscopy:

-

N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).

-

C-N stretching (~1250-1350 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the mass of this compound (C₁₀H₉NO, M⁺ = 159.19 g/mol ).

-

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. This guide has outlined the most plausible synthetic strategies, focusing on the Hofmann and Curtius rearrangements of readily accessible precursors. By providing detailed, albeit adapted, experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for researchers in the field. Further optimization of the presented methods will be necessary to achieve high yields and purity of the target compound. The development of a direct and efficient synthesis of this compound remains an open area for future research.

References

- 1. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols: The Use of 5-Phenylfuran-2-amine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Phenylfuran-2-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. The furan ring serves as a bioisosteric replacement for a phenyl group, offering modulated physicochemical properties that can enhance metabolic stability, receptor interactions, and overall bioavailability of drug candidates.[1] The presence of the amine functionality at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. This document outlines the application of this compound as a scaffold for the development of potent enzyme inhibitors, with a particular focus on Escherichia coli β-glucuronidase (EcGUS).

Key Application: Inhibition of Escherichia coli β-Glucuronidase

Bacterial β-glucuronidases in the gut can reverse the glucuronidation of certain drugs, leading to the release of active metabolites and subsequent gastrointestinal toxicity. Inhibition of this enzyme is a promising strategy to mitigate such adverse drug reactions. Derivatives of the 5-phenylfuran scaffold have been identified as potent inhibitors of E. coli β-glucuronidase.

Quantitative Data Summary:

The following table summarizes the inhibitory activity of a series of 5-phenylfuran-2-carboxamide derivatives, which can be synthesized from this compound, against E. coli β-glucuronidase.

| Compound ID | R Group on Thiazole | IC50 (µM) | Ki (µM) | Inhibition Type |

| 1 | 4-Bromophenyl | 0.25 | 0.14 | Uncompetitive |

| 2 | 4-Chlorophenyl | 0.52 | - | - |

| 3 | 4-Fluorophenyl | 0.89 | - | - |

| 4 | Phenyl | 1.25 | - | - |

| 5 | 4-Methylphenyl | 2.13 | - | - |

Data compiled from studies on 5-phenylfuran derivatives as EcGUS inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenylfuran-2-yl-thiazole Derivatives

This protocol describes a plausible synthetic route starting from this compound to generate biologically active thiazole derivatives.

Workflow Diagram:

Caption: Synthetic workflow for 5-phenylfuran-2-yl-thiazole derivatives.

Methodology:

-

Step 1: Acylation of this compound. To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-bromoacetyl bromide (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Step 2: Formation of the Thiazole Ring. To the crude 2-bromo-N-(5-phenylfuran-2-yl)acetamide from Step 1, add the desired thioamide (1.0 eq) in ethanol. Reflux the mixture for 8 hours.

-

Step 3: Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 5-phenylfuran-2-yl-thiazole derivative.

Protocol 2: In Vitro β-Glucuronidase Inhibition Assay

This protocol details the procedure for evaluating the inhibitory activity of the synthesized compounds against E. coli β-glucuronidase.

Workflow Diagram:

Caption: Workflow for the in vitro β-glucuronidase inhibition assay.

Methodology:

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.0.

-

Enzyme: E. coli β-glucuronidase.

-

Substrate: p-nitrophenyl-β-D-glucuronide (PNPG).

-

Inhibitor: Synthesized 5-phenylfuran derivatives dissolved in DMSO.

-

Stop Solution: 0.2 M Na2CO3.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of E. coli β-glucuronidase solution (final concentration 2 units/mL) to each well.

-

Incubate the plate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of PNPG solution (final concentration 0.5 mM).

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathway and Logical Relationships

The inhibition of bacterial β-glucuronidase by 5-phenylfuran derivatives can prevent the reactivation of glucuronidated drug metabolites in the gut, thereby reducing local toxicity.

Diagram of the Mechanism of Action:

References

Synthesis of 5-Phenylfuran-2-amine Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-phenylfuran-2-amine derivatives, compounds of interest in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence commencing with a Suzuki-Miyaura cross-coupling reaction to form the 5-phenylfuran-2-carboxylic acid core, followed by a Curtius rearrangement to introduce the amine functionality at the 2-position. This application note offers comprehensive experimental procedures, a summary of expected yields and characterization data, and a visual representation of the synthetic workflow.

Introduction

Furan-containing scaffolds are prevalent in a wide array of biologically active molecules and natural products. The 2-aminofuran moiety, in particular, serves as a valuable pharmacophore in the development of novel therapeutic agents. The introduction of a phenyl group at the 5-position can significantly influence the pharmacological profile of these derivatives by modulating their lipophilicity, electronic properties, and steric interactions with biological targets. This protocol outlines a reliable and adaptable method for the synthesis of this compound and its derivatives, providing a foundational methodology for the exploration of this chemical space.

Synthetic Strategy

The overall synthetic pathway is depicted in the workflow diagram below. The synthesis begins with the commercially available 5-bromofuran-2-carboxylic acid, which undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid to yield 5-phenylfuran-2-carboxylic acid. The carboxylic acid is then converted to its corresponding acyl azide, which upon thermal rearrangement (Curtius rearrangement) and subsequent hydrolysis, affords the target this compound.

Application Notes and Protocols: Furan Derivatives in Materials Science

A Note on 5-phenylfuran-2-amine: Extensive literature searches did not yield specific information on the applications of this compound in materials science. The following application notes and protocols are based on structurally related and well-documented furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), 2,5-bis(hydroxymethyl)furan (BHMF), and their derivatives. These examples are provided to illustrate the potential roles of furan-based compounds in the development of advanced materials.

Application: High-Performance Bio-based Polyesters from Furan Derivatives

Furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are key monomers in the synthesis of bio-based polyesters like polyethylene furanoate (PEF).[1][2][3] These materials are positioned as sustainable alternatives to petroleum-based polymers such as polyethylene terephthalate (PET) due to their renewable sourcing and, in some cases, superior properties.[1]

Key Advantages of Furan-Based Polyesters:

-

Renewable Feedstock: Furan monomers can be derived from biomass, reducing reliance on fossil fuels.[1][2]

-

Enhanced Barrier Properties: PEF exhibits significantly lower permeability to gases like oxygen and carbon dioxide compared to PET, making it ideal for packaging applications.

-

Improved Thermal Stability: Furan-based polyesters can offer higher glass transition temperatures and thermal stability.[2]

-

High Mechanical Strength: These polymers can be synthesized to have high tensile strength and modulus.

Quantitative Data: Comparison of PEF and PET

| Property | Polyethylene Furanoate (PEF) | Polyethylene Terephthalate (PET) |

| Oxygen Permeability | ~10-19x lower | Higher |

| Carbon Dioxide Permeability | ~4-10x lower | Higher |

| Water Vapor Permeability | ~2x lower | Higher |

| Glass Transition Temp. (Tg) | ~85-90 °C | ~70-80 °C |

| Tensile Modulus | ~6 GPa | ~2.8-3.1 GPa |

Note: Exact values can vary based on synthesis conditions and polymer molecular weight.

Experimental Protocol: Synthesis of Polyethylene Furanoate (PEF)

This protocol describes a two-step melt polymerization process for synthesizing PEF from dimethyl 2,5-furandicarboxylate (DMFDCA) and ethylene glycol (EG).

Materials:

-

Dimethyl 2,5-furandicarboxylate (DMFDCA)

-

Ethylene glycol (EG)

-

Zinc acetate (catalyst)

-

Antimony(III) oxide (catalyst)

-

Thermal stabilizer (e.g., a phosphite antioxidant)

Equipment:

-

Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Oil bath

Procedure:

Step 1: Esterification

-

Charge the reactor with DMFDCA, ethylene glycol (in a molar excess, e.g., 1:2.2), zinc acetate (e.g., 200-400 ppm), and a thermal stabilizer.

-

Heat the reactor to 160-200 °C under a slow nitrogen purge.

-

Maintain these conditions for 2-4 hours while methanol is distilled off. The reaction is complete when approximately 95% of the theoretical amount of methanol has been collected.

Step 2: Polycondensation

-

Add the polycondensation catalyst, antimony(III) oxide (e.g., 200-400 ppm), to the reactor.

-

Gradually increase the temperature to 210-240 °C.

-

Simultaneously, reduce the pressure in the reactor to below 1 mbar over a period of 60-90 minutes.

-

Continue the reaction under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly.

-

Once the desired viscosity is reached, extrude the polymer from the reactor under nitrogen pressure and quench it in cold water.

-

The resulting amorphous PEF can then be pelletized for further processing.

Characterization:

-

Molecular Weight: Determined by gel permeation chromatography (GPC).

-

Thermal Properties: Analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

-

Mechanical Properties: Measured by tensile testing of injection-molded specimens.

Application: Furan-Based Thermosetting Resins

Furan derivatives can be used to create high-performance thermosetting resins, such as epoxy resins and benzoxazines. These materials are valuable in composites, coatings, and adhesives due to their high strength, thermal stability, and char yield.

Experimental Protocol: Synthesis of a Furan-Based Epoxy Resin

This protocol outlines the synthesis of a furan-based epoxy resin using a precursor derived from 5-hydroxymethylfurfural (HMF).

Materials:

-

5-Hydroxymethylfurfural (HMF) derivative with hydroxyl groups

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle with a temperature controller

-

Rotary evaporator

Procedure:

-

Dissolve the HMF derivative in an excess of epichlorohydrin and toluene in the reaction flask.

-

Heat the mixture to 60-80 °C with vigorous stirring.

-

Slowly add a concentrated aqueous solution of sodium hydroxide via the dropping funnel over 1-2 hours.

-

Maintain the reaction temperature for an additional 3-5 hours.

-

After the reaction, cool the mixture and wash it several times with deionized water to remove the sodium chloride salt and excess NaOH.

-

Separate the organic layer and remove the toluene and excess epichlorohydrin using a rotary evaporator under reduced pressure.

-

The resulting viscous liquid is the furan-based epoxy resin.

Diagrams

References

Application Notes and Protocols for N-Alkylation of 5-Phenylfuran-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of heterocyclic amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. The introduction of alkyl groups onto a nitrogen atom can significantly modulate the pharmacological and physicochemical properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. 5-phenylfuran-2-amine is a valuable starting material, and its N-alkylated derivatives are of interest for their potential biological activities.

This document provides a detailed experimental procedure for the N-alkylation of this compound via a catalytic borrowing hydrogen strategy. This modern approach offers a greener and more atom-economical alternative to classical N-alkylation methods that often rely on stoichiometric and hazardous reagents.[1][2] The protocol described herein utilizes a manganese-based catalyst for the direct coupling of this compound with various alcohols.[2][3]

Signaling Pathways and Logical Relationships

The "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle is a widely accepted mechanism for the N-alkylation of amines with alcohols.[1][4] The process involves the temporary "borrowing" of hydrogen from the alcohol to form a metal-hydride intermediate and an aldehyde, which then reacts with the amine. The resulting imine is subsequently reduced by the metal-hydride to yield the N-alkylated amine and regenerate the catalyst.

Caption: Catalytic cycle for the N-alkylation of amines with alcohols via the borrowing hydrogen mechanism.

Experimental Workflow

The experimental workflow for the N-alkylation of this compound is a straightforward procedure involving the setup of the reaction, monitoring its progress, and subsequent workup and purification of the desired product.

Caption: A generalized experimental workflow for the synthesis and purification of N-alkylated 5-phenylfuran-2-amines.

Experimental Protocols

General Procedure for the N-Alkylation of this compound

Materials:

-

This compound

-

Alkyl alcohol (e.g., benzyl alcohol, ethanol, butanol)

-

Manganese(II) chloride (MnCl₂) or a suitable manganese pincer complex[2]

-

Triphenylphosphine (PPh₃)[3]

-

Potassium tert-butoxide (tBuOK)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), manganese(II) chloride (0.05 mmol, 5 mol%), and triphenylphosphine (0.15 mmol, 15 mol%).

-

The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by three cycles of evacuation and backfilling.

-

Anhydrous toluene (5 mL) and the corresponding alcohol (1.5 mmol, 1.5 equiv) are added via syringe.

-

Finally, potassium tert-butoxide (1.5 mmol, 1.5 equiv) is added under a positive flow of inert gas.

-

The reaction mixture is then heated to 120 °C and stirred vigorously for 12-24 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-